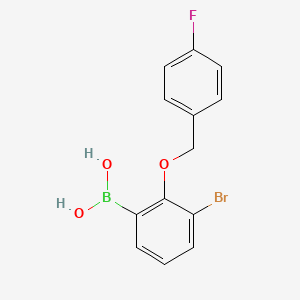
(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid (3-Br-2-FBPBA) is a boronic acid that is used in a variety of scientific research applications. It is a versatile reagent that is used as a catalyst in organic synthesis and has found use in a variety of laboratory experiments. This article will provide an overview of 3-Br-2-FBPBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, shows potential in constructing glucose-sensing materials that operate at physiological pH, owing to its low boronic acid pKa value and the presence of a pendant amine facilitating attachment to polymers (Das et al., 2003).
Halodeboronation of Aryl Boronic Acids
- The halodeboronation of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation, demonstrates the versatility of these compounds in organic chemistry (Szumigala et al., 2004).
Optical Modulation Applications
- Phenyl boronic acids, such as those in the discussed compound, are vital for saccharide recognition and attaching hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This has implications in optical modulation, as evidenced by a study on single-walled carbon nanotubes (SWNT) and their near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).
Suzuki Cross-Coupling Reactions
- Boronic acids are widely used in Suzuki cross-coupling reactions, demonstrating their importance in synthetic chemistry. This includes their role in the synthesis of olefins, styrene, and biphenyl derivatives, contributing to the creation of various natural products and organic materials (Sun Hai-xia et al., 2015).
Pharmaceutical Applications
- 3-Bromo-2-(bromomethyl) propyl mono- to tetrasaccharide glycosides, which share structural similarities with the compound , have been used to synthesize artificial glycoproteins and glycoparticles, highlighting their potential in pharmaceutical applications (Magnusson et al., 1990).
Propiedades
IUPAC Name |
[3-bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGFWOJETYFVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584584 |
Source


|
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-22-8 |
Source


|
| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)












